ethyl 4-(cyclopentyl(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)amino)-4-oxobutanoate
Description
Ethyl 4-(cyclopentyl(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)amino)-4-oxobutanoate is a synthetic organic compound featuring a multi-component structure. Its core consists of an ethyl 4-oxobutanoate backbone, modified with a cyclopentyl group and a pyridinyl-pyrazole moiety linked via an ethylamino bridge. The pyridin-4-yl substituent on the pyrazole ring introduces aromatic and hydrogen-bonding capabilities, while the cyclopentyl group contributes to lipophilicity. The ethyl ester functionality may enhance bioavailability by acting as a prodrug motif. Potential applications include kinase inhibition or GPCR modulation, given the prevalence of pyridine-pyrazole motifs in medicinal chemistry.
Properties
IUPAC Name |
ethyl 4-[cyclopentyl-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]amino]-4-oxobutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O3/c1-2-28-21(27)8-7-20(26)25(18-5-3-4-6-18)16-15-24-14-11-19(23-24)17-9-12-22-13-10-17/h9-14,18H,2-8,15-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHTZGZISVQYMIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)N(CCN1C=CC(=N1)C2=CC=NC=C2)C3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that pyrrolopyrazine derivatives, which share a similar structure with the compound, have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory.
Biological Activity
Ethyl 4-(cyclopentyl(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)amino)-4-oxobutanoate is a complex compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article aims to explore the biological activity of this compound, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Ethyl Group : Contributes to the lipophilicity of the molecule.
- Cyclopentyl Group : May enhance binding affinity through hydrophobic interactions.
- Pyridin-4-yl and Pyrazol-1-yl Moieties : Known for their biological activities, particularly in receptor modulation.
Molecular Structure
The molecular formula of this compound can be represented as follows:
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Properties
Pyrazole derivatives are also known for their anti-inflammatory effects. The presence of specific functional groups in this compound may contribute to its ability to modulate inflammatory pathways, making it a candidate for further investigation in inflammatory diseases .
CNS Activity
Compounds containing pyridine and pyrazole rings have been reported to possess central nervous system (CNS) activity. This is particularly relevant for potential applications in treating neurodegenerative diseases or mood disorders .
Structure-Activity Relationship (SAR)
A study on related pyrazole derivatives demonstrated that modifications in the structure significantly influenced biological activity. For example, the introduction of a pyridinyl group was associated with improved binding affinity to specific receptors, indicating that similar modifications in this compound could enhance its pharmacological profile .
In Vitro Studies
In vitro assays have been conducted to evaluate the compound's efficacy against various pathogens. For instance, a derivative was tested against Mycobacterium tuberculosis with promising results indicating potential use as an anti-tubercular agent .
| Compound | Activity | MIC (µg/mL) |
|---|---|---|
| Ethyl 4-(...) | Antibacterial | 6.25 |
| Similar Pyrazole | Anti-tubercular | 0.5 - 1.0 |
Pharmacokinetic Profile
Preliminary pharmacokinetic studies suggest that the compound exhibits favorable absorption and distribution characteristics. These studies typically involve assessing bioavailability and metabolic stability using animal models .
| Parameter | Value |
|---|---|
| Bioavailability (%) | 31.8 |
| Clearance (mL/h/kg) | 82.7 ± 1.97 |
Comparison with Similar Compounds
Comparison with Similar Compounds
Ethyl 4-oxo-4-(((1-(pyridin-2-yl)piperidin-4-yl)methyl)amino)butanoate (CAS 1235659-05-8)
- Structural Differences :
- The piperidine ring replaces the cyclopentyl group, introducing a basic nitrogen atom.
- Pyridin-2-yl (vs. pyridin-4-yl) alters electronic properties and hydrogen-bonding orientation.
- Pyridin-2-yl may reduce steric hindrance compared to pyridin-4-yl, affecting target binding.
- Molecular Weight : 319.4 g/mol (lower than the target compound, suggesting reduced steric bulk).
Methyl 4-(N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)benzoate (CAS 1448026-64-9)
- Structural Differences: A sulfamoyl benzoate group replaces the cyclopentyl amino-oxobutanoate core. Retains the pyridin-4-yl-pyrazole motif but lacks the cyclopentyl group.
- The benzoate ester may confer metabolic instability compared to the ethyl ester in the target compound.
- Molecular Weight : 386.4 g/mol (higher due to the sulfamoyl-benzoate moiety).
4-{[(1-Methyl-1H-pyrazol-4-yl)methyl][2-(pyrrolidin-1-ylsulfonyl)ethyl]amino}-4-oxobutanoic Acid
- Structural Differences :
- A carboxylic acid replaces the ethyl ester, increasing polarity.
- Pyrrolidinylsulfonyl and methylpyrazole groups substitute the cyclopentyl and pyridinyl-pyrazole motifs.
- Functional Implications: The carboxylic acid may limit cell permeability but improve target binding in hydrophilic environments.
Discussion of Implications
- Lipophilicity : The target compound’s cyclopentyl group and ethyl ester likely enhance membrane permeability compared to the polar sulfonamide or carboxylic acid analogues.
- Metabolic Stability : Ethyl esters (target compound, ) are generally more metabolically stable than methyl esters (e.g., ) or carboxylic acids.
- Target Binding : Pyridin-4-yl (target compound) may offer distinct spatial and electronic interactions compared to pyridin-2-yl .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
